

An In-depth Technical Guide to the Synthesis of N-carbamimidoylacetamide

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Compound of Interest

Compound Name: *N*-carbamimidoylacetamide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of **N-carbamimidoylacetamide**, a molecule of interest in various research and development applications. The primary focus of this document is to furnish detailed experimental protocols and quantitative data to enable the successful and reproducible synthesis of this compound.

Introduction

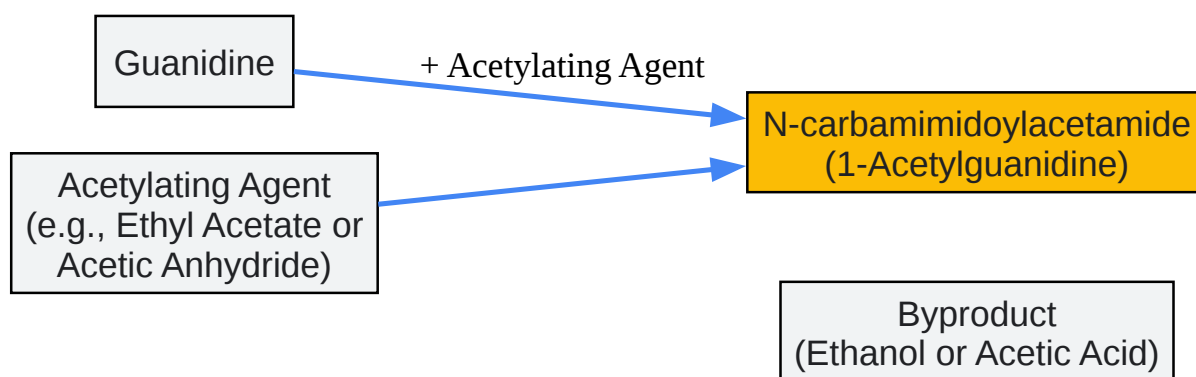
N-carbamimidoylacetamide, also known as 1-Acetylguanidine or N-Acetylguanidine, is a derivative of guanidine featuring an acetyl group. Its synthesis is of interest to researchers exploring guanidine-based compounds for potential applications in medicinal chemistry and materials science. This guide will focus on the most direct and well-documented synthetic routes. While a direct synthesis from cyanamide is not the most common approach, this document outlines a practical and efficient synthesis from the closely related and readily available precursor, guanidine.

Synthesis of N-carbamimidoylacetamide from Guanidine

The most prevalent and reliable method for the synthesis of **N-carbamimidoylacetamide** involves the acylation of guanidine. This can be achieved using either an ester of acetic acid or acetic anhydride as the acetylating agent.

Reaction Pathway

The synthesis proceeds via the nucleophilic attack of the guanidine nitrogen on the electrophilic carbonyl carbon of the acetylating agent, leading to the formation of **N-carbamimidoylacetamide** and a corresponding byproduct.



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Figure 1: General reaction scheme for the synthesis of **N-carbamimidoylacetamide**.

Experimental Protocols

The following sections provide detailed experimental procedures for the synthesis of **N-carbamimidoylacetamide**.

Synthesis via Reaction with an Ester

This method, adapted from established procedures for acylguanidine synthesis, utilizes an ester of acetic acid as the acetylating agent.^[1]

Materials:

- Guanidine carbonate
- Sodium metal
- Absolute ethyl alcohol or dry p-dioxane
- Ethyl acetate

Procedure:

- **Preparation of Guanidine Solution:** In a suitable reaction vessel, vigorously stir 18 parts of powdered guanidine carbonate and 5 parts of sodium in 100 parts of absolute ethyl alcohol or dry p-dioxane.
- After the reaction is complete, filter the resulting solution of guanidine to remove any solids.
- Concentrate the guanidine solution by evaporation under vacuum.
- **Acetylation:** To the concentrated guanidine solution, add an approximately equivalent amount of freshly distilled ethyl acetate. The reaction is exothermic and results in the precipitation of crystalline **N-carbamimidoylacetamide**.
- Allow the solution to stand overnight to ensure the reaction proceeds to equilibrium.
- **Isolation and Purification:** Separate the crystalline product by filtration. A further yield may be obtained by concentrating the filtrate.
- Purify the product by recrystallization from alcohol or p-dioxane.

Synthesis via Reaction with Acetic Anhydride

Acetylation of guanidine salts with acetic anhydride can also yield **N-carbamimidoylacetamide**, though reaction conditions must be carefully controlled to avoid the formation of diacetylated products or triazines.^{[2][3][4]}

Materials:

- Guanidine hydrochloride
- Acetic anhydride

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend dried, powdered guanidine hydrochloride in a moderate excess of acetic anhydride.

- **Reaction:** Stir the mixture under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- **Work-up:** After the reaction is complete, distill off the excess acetic anhydride under vacuum.
- **Purification:** The resulting residue can be purified by recrystallization from a suitable solvent such as acetone.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the synthesis and characterization of **N-carbamimidoylacetamide**.

Parameter	Value	Reference
Molecular Formula	C ₃ H ₇ N ₃ O	[1]
Molecular Weight	101.11 g/mol	
Melting Point	181-183 °C (lit.)	
Yield (Ester Method)	40-80%	

Characterization

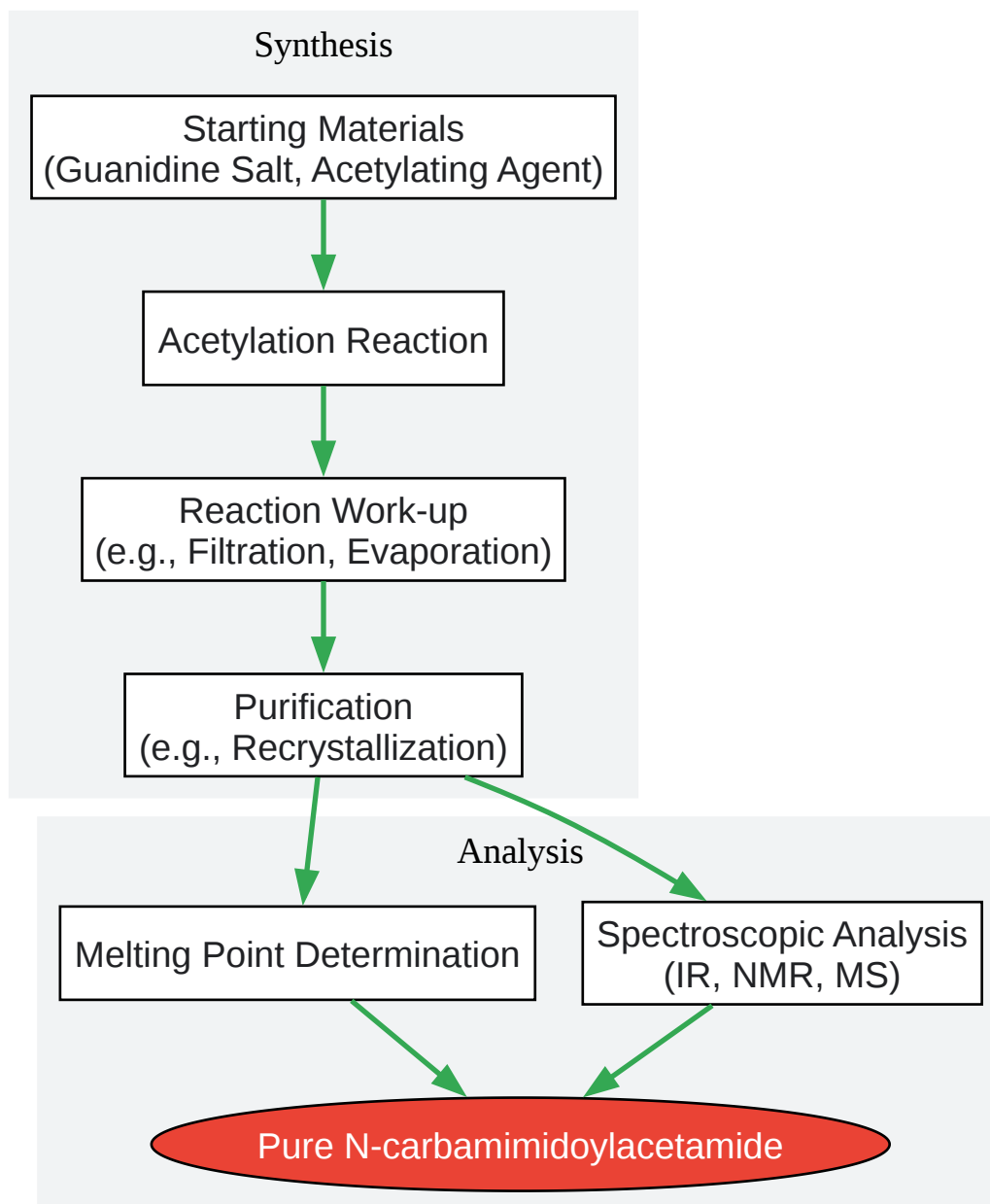
The synthesized **N-carbamimidoylacetamide** can be characterized using standard analytical techniques:

- **Melting Point:** Determination of the melting point is a primary method for assessing purity. The literature value is 181-183 °C.
- **Spectroscopy:**
 - **Infrared (IR) Spectroscopy:** To identify characteristic functional groups such as N-H, C=O, and C=N bonds.
 - **Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C):** To confirm the molecular structure.

- Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

Logical Workflow for Synthesis and Analysis

The overall process from starting materials to the final, characterized product can be visualized in the following workflow diagram.



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Figure 2: Workflow for the synthesis and analysis of **N-carbamimidoylacetamide**.

Conclusion

This technical guide provides essential information for the laboratory synthesis of **N-carbamimidoylacetamide**. By following the detailed experimental protocols and utilizing the provided quantitative data and characterization methods, researchers, scientists, and drug development professionals can reliably produce and verify this compound for their specific applications. The acylation of guanidine represents a robust and accessible route to this valuable molecule.

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